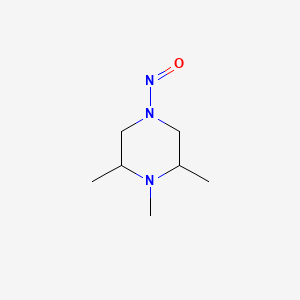

1,2,6-Trimethyl-4-nitrosopiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,6-trimethyl-4-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-6-4-10(8-11)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIROZKBCRIFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021013 | |

| Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75881-18-4 | |

| Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,6 Trimethyl 4 Nitrosopiperazine

Direct Nitrosation of 1,2,6-Trimethylpiperazine (B3136608)

The most straightforward route to 1,2,6-trimethyl-4-nitrosopiperazine involves the direct nitrosation of its secondary amine precursor, 1,2,6-trimethylpiperazine. This reaction introduces a nitroso group (-N=O) onto the nitrogen atom at the 4-position of the piperazine (B1678402) ring.

Utilization of Nitrous Acid and Related Nitrosating Agents

Nitrous acid (HNO₂) is the most common and traditional reagent for the N-nitrosation of secondary amines. nih.gov It is typically generated in situ by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a mineral acid like hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺), or a related species, is the active nitrosating agent in these reactions.

The reaction of 1,2,6-trimethylpiperazine with nitrous acid would proceed by the nucleophilic attack of the secondary amine nitrogen on the nitrosating species. The presence of three methyl groups on the piperazine ring may introduce steric hindrance, potentially affecting the reaction rate compared to the nitrosation of unsubstituted piperazine.

Other nitrosating agents that have been developed for the synthesis of N-nitrosamines include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl halides, and nitrosonium tetrafluoroborate (B81430) (NOBF₄). researchgate.netnih.gov These reagents can offer advantages in terms of reactivity and solubility in organic solvents, providing alternative conditions for the nitrosation of sterically hindered amines.

Optimization of Reaction Parameters (e.g., Temperature, pH)

The efficiency of the nitrosation reaction is highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature and pH.

Temperature: Nitrosation reactions are often conducted at low temperatures, typically between 0 and 5 °C, to control the exothermic nature of the reaction and to minimize the decomposition of the unstable nitrous acid.

pH: The pH of the reaction medium is a critical factor. The concentration of the active nitrosating species is pH-dependent, and the amine substrate must be in its unprotonated, nucleophilic form to react. For most secondary amines, the optimal pH for nitrosation is in the acidic range, often around pH 3. nih.gov However, at very low pH, the amine will be fully protonated, rendering it unreactive. Therefore, a careful balance of pH is necessary to ensure a sufficient concentration of both the nitrosating agent and the free amine.

Table 1: General Reaction Parameters for Direct Nitrosation of Secondary Amines

| Parameter | Typical Range/Value | Rationale |

| Nitrosating Agent | Sodium Nitrite / Acid | In situ generation of nitrous acid. |

| Acid | Hydrochloric Acid | To achieve the desired acidic pH. |

| Temperature | 0 - 10 °C | To control the reaction and prevent decomposition of nitrous acid. |

| pH | 2 - 4 | Optimal for the formation of the active nitrosating species while maintaining a sufficient concentration of the unprotonated amine. |

| Solvent | Water, Aqueous Alcohols | To dissolve the amine salt and facilitate the reaction. |

Synthesis via Derivatization of Simpler Nitrosopiperazines

An alternative approach to this compound involves the synthesis of a simpler nitrosopiperazine intermediate, followed by the introduction of the required methyl groups.

Alkylation Strategies for N-Nitrosopiperazine Scaffolds

This strategy would begin with a pre-formed nitrosopiperazine, for instance, 2,6-dimethyl-1-nitrosopiperazine. The final methyl group at the 4-position could then be introduced via an alkylation reaction. Standard alkylating agents such as methyl iodide or dimethyl sulfate (B86663) could be employed in the presence of a base to deprotonate the remaining secondary amine, facilitating the nucleophilic attack on the alkylating agent. The synthesis of the enantiopure 2,6-dimethylpiperazine (B42777) precursor, which could be nitrosated and then alkylated, has been described, offering a route to chiral this compound. sci-hub.se

Formaldehyde-Mediated Methylation Approaches

A well-established method for the methylation of secondary amines is the Eschweiler-Clarke reaction. wikipedia.org This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. wikipedia.org In the context of synthesizing this compound, this method could theoretically be applied to 2,6-dimethyl-1-nitrosopiperazine. The reaction proceeds through the formation of an intermediate iminium ion from the reaction of the secondary amine with formaldehyde, which is then reduced by formic acid to yield the methylated product. Patents describe the methylation of various piperazines, including 2,6-dimethylpiperazine, using formaldehyde and formic acid, indicating the feasibility of this approach for related structures. tandfonline.comacs.org

A Russian patent describes a method for preparing 1-nitroso-4-methylpiperazine where the methylation of 1-nitrosopiperazine (B26205) is carried out using formaldehyde and formic acid at elevated temperatures (80-100 °C). rsc.org This provides a procedural basis for the methylation of a nitrosopiperazine scaffold.

Table 2: Key Features of Formaldehyde-Mediated Methylation

| Feature | Description |

| Methylating Agent | Formaldehyde |

| Reducing Agent | Formic Acid |

| Reaction Type | Reductive Amination |

| Advantages | Avoids the use of expensive and toxic alkylating agents. |

| Considerations | The reaction conditions (temperature, stoichiometry) need to be optimized for the specific substrate. |

Exploration of Alternative Synthetic Pathways

Beyond the classical methods, other synthetic strategies for the formation of N-nitrosamines have been reported and could potentially be adapted for the synthesis of this compound.

One such alternative involves the use of tert-butyl nitrite (TBN) as a nitrosating agent. researchgate.netrsc.org This reagent can effect N-nitrosation under mild, often solvent-free, and acid-free conditions, which can be advantageous for substrates that are sensitive to acidic environments. researchgate.netrsc.org Another approach is the use of nitromethane (B149229) in the presence of an oxidizing system to generate the nitrosyl moiety.

Recent advances in synthetic methodology have also explored electrochemical methods for N-nitrosation. These techniques can offer a greener and more controlled alternative to traditional chemical reagents. Additionally, transnitrosation, where a nitroso group is transferred from one molecule to another, using reagents like N-nitrososulfonamides, presents another mild and efficient option for the synthesis of N-nitrosamines. chemrxiv.org

These alternative pathways, while not yet specifically documented for this compound, represent a valuable area for future research and development in the synthesis of this and other complex nitrosopiperazine derivatives.

Analysis of Synthetic Yields and Purity Profiles

An analysis of synthetic outcomes for a chemical compound typically involves a detailed examination of its yield and purity, which are critical metrics for evaluating the efficiency and success of a synthetic method. Yield refers to the quantity of a desired product obtained from a reaction, while purity is the degree to which a substance is free from contaminants.

Synthetic Yields

There is no specific, published data detailing the reaction yield for the synthesis of this compound. In general, the synthesis of N-nitrosopiperazines is achieved through the nitrosation of the corresponding piperazine precursor. This reaction typically involves treating the secondary amine group of the piperazine ring with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Purity Profiles

The purity of a chemical compound is typically established using a combination of analytical techniques such as chromatography (e.g., Gas Chromatography, High-Performance Liquid Chromatography) and spectroscopy (e.g., Nuclear Magnetic Resonance, Mass Spectrometry).

Specific purity data from research settings for this compound is not available in the literature. However, data from commercial suppliers provides a benchmark for its achievable purity. For instance, some chemical vendors list the compound with a specified purity level.

| Supplier Source Type | Reported Purity | Analytical Method |

|---|---|---|

| Commercial Chemical Supplier | 96% | Not Specified |

This commercially available purity level suggests that effective purification methods, likely involving techniques such as distillation or column chromatography, have been developed. These methods would be capable of separating the final product from unreacted starting materials, the precursor 1,2,6-trimethylpiperazine, and any potential side-products formed during the nitrosation reaction. However, without access to the specific details of these purification protocols or the associated analytical data, a thorough profile of potential impurities and the effectiveness of their removal cannot be constructed.

Chemical Reactivity and Mechanistic Investigations of 1,2,6 Trimethyl 4 Nitrosopiperazine

Ground State Reactions of the Nitroso Group

The reactivity of the nitroso group in N-nitrosamines is characterized by the electronic nature of the N-N=O moiety. The nitrogen atom of the nitroso group is electrophilic, while the oxygen atom is nucleophilic and basic. This dual nature dictates its interactions with various reagents.

The oxygen atom of the nitroso group in N-nitrosamines is a primary site for electrophilic attack. Protonation in acidic media is a classic example of this reactivity. In protic solvents, N-nitrosopiperidine is known to be protonated at the oxygen atom. nih.govacs.org This protonation is a key step in many acid-catalyzed reactions of nitrosamines.

Table 1: Examples of Electrophilic Attack on the Nitroso Group of N-Nitrosamines

| Electrophile | N-Nitrosamine | Product Type | Reference |

| H⁺ (in protic solvent) | N-Nitrosopiperidine | O-Protonated species | nih.govacs.org |

| Alkylating Agents | General N-Nitrosamines | Alkoxydiazenium salts | General textbook knowledge |

The nitroso nitrogen atom in N-nitrosamines is susceptible to nucleophilic attack, particularly by strong nucleophiles. This reaction can lead to the cleavage of the N-N bond, a process known as denitrosation. The susceptibility to nucleophilic attack can be influenced by the substituents on the piperazine (B1678402) ring. The methyl groups at the 2 and 6 positions in 1,2,6-trimethyl-4-nitrosopiperazine may exert some steric hindrance, potentially affecting the rate of nucleophilic attack compared to unsubstituted N-nitrosopiperidine.

Nucleophilic aromatic substitution reactions have been observed in nitro-substituted aromatic compounds, where a nucleophile replaces a leaving group on the aromatic ring. clockss.orgnih.govd-nb.infock12.orgyoutube.com While not directly analogous, these reactions highlight the susceptibility of nitrogen-containing functional groups to nucleophilic attack.

Organolithium and Grignard reagents are potent nucleophiles and strong bases that can react with N-nitrosamines. The reaction of Grignard reagents with heterocyclic N-oxides, for instance, can lead to the stereoselective synthesis of substituted heterocycles. rsc.org While specific studies on this compound are lacking, general reactions of N-nitrosamines with these organometallic reagents have been reported. nih.govrsc.org These reactions typically involve nucleophilic addition to the nitroso nitrogen. The steric hindrance from the methyl groups in this compound would likely play a significant role in the regioselectivity and stereoselectivity of such reactions.

Photochemical Transformations and Degradation Pathways

The interaction of N-nitrosamines with ultraviolet (UV) light can induce significant chemical changes, leading to their degradation. This is a crucial area of study, particularly concerning the environmental fate of these compounds.

The photolysis of N-nitrosamines, including N-nitrosopiperidine, has been a subject of considerable research. acs.orgsfu.caresearchgate.net Upon absorption of UV radiation, the primary photochemical process is the homolytic cleavage of the N-N bond, generating an aminium radical and nitric oxide. nih.gov In the case of N-nitrosopiperidine in an acidic medium, the photoreactive species is the protonated form. nih.govacs.org

The nature of the solvent has been shown to play a critical role in the photochemistry of N-nitrosopiperidine. In protic solvents, protonation occurs at the oxygen atom, while in aprotic solvents, the proton is bonded to the amine nitrogen. nih.govacs.org The subsequent photochemical pathway and product distribution can vary depending on the specific protonated species.

For substituted N-nitrosopiperidines, the position and nature of the substituents can influence the mutagenic activity and, by extension, the photochemical reactivity. For instance, methyl substitutions at the alpha carbon atoms of N-nitrosopiperidine have been found to reduce or eliminate mutagenic activity. nih.gov This suggests that the methyl groups in this compound could influence the stability of the resulting aminium radical and the subsequent reaction pathways.

Visible-light-promoted photoaddition of N-nitrosopiperidines to alkynes has also been reported, leading to the formation of complex heterocyclic structures. researchgate.net This indicates the potential for this compound to participate in similar photoaddition reactions.

Table 2: General Products of N-Nitrosamine Photolysis

| N-Nitrosamine | Conditions | Major Products | Reference |

| N-Nitrosopiperidine | Acidic, UV irradiation | Aminium radical, Nitric oxide | nih.govacs.org |

| N-Nitrosopiperidine | Visible light, Alkenes/Alkynes | α-Amino oximes, Tetrahydroimidazo[1,2-a]pyridine 1-oxides | researchgate.net |

The rate of photodegradation of N-nitrosamines is influenced by various environmental factors. Studies on the photodegradation of ketoprofen, for example, have shown that factors such as temperature, initial concentration, and the presence of a photocatalyst can significantly affect the degradation kinetics. mdpi.com Similarly, the kinetics of cyclization of N-substituted 1-(2-nitrophenyl)-guanidines were found to be dependent on the pH of the medium. researchgate.net

For N-nitrosamines, the pH of the solution is a critical factor, as it determines the extent of protonation, which in turn affects the photochemical reactivity. nih.govacs.org The presence of other substances in the environment can also play a role. For instance, the oxidative degradation of N-nitrosopyrrolidine is enhanced in the presence of ozone and UV light. researchgate.net While specific kinetic data for this compound is not available, it is expected that its photodegradation will be similarly influenced by these environmental parameters.

Thermal Stability and High-Temperature Decomposition

Pathways of Thermal Degradation under Controlled Conditions

No specific studies detailing the thermal degradation pathways of this compound were found. Research on related, but structurally different, compounds such as N-nitrosopiperazine suggests that thermal decomposition is a potential degradation route, though stability can be significant even at elevated temperatures in aqueous solutions. The specific activation energies and reaction kinetics for this compound have not been determined.

Identification of Thermal Degradation Products

There is no available data identifying the specific chemical products resulting from the thermal decomposition of this compound.

Acid- and Base-Catalyzed Transformations

Protonation Behavior and Protolytic Denitrosation

Detailed studies on the protonation behavior and the mechanism of acid-catalyzed denitrosation (the cleavage of the nitroso group) for this compound are absent from the current scientific literature. For the general class of N-nitrosamines, acid catalysis is a known pathway for denitrosation, often involving protonation of the nitroso group followed by nucleophilic attack. However, the rate and mechanism are highly dependent on the specific structure of the nitrosamine (B1359907) and the reaction conditions, none of which have been documented for the trimethyl-substituted variant.

pH-Dependent Reactivity Studies

No experimental data or kinetic studies concerning the pH-dependent reactivity of this compound could be located. Such studies would be essential to understanding its stability and transformation in various chemical environments.

Radical Reactions and Oxidative Degradation

Scientific investigations into the radical-initiated reactions or oxidative degradation of this compound have not been published. While the photolytic and oxidative degradation of N-nitrosamines, in general, is an active area of research, often involving the formation of aminium radicals via N-N bond cleavage, these findings cannot be specifically attributed to this compound without direct experimental evidence. The substitution pattern on the piperazine ring is expected to influence the pathways and products of such reactions significantly.

Hydroxyl Radical-Initiated Reactions

Research on a range of nitrosamines has shown that the rate of their reaction with hydroxyl radicals is dependent on the size of the molecule and, more specifically, correlates linearly with the number of methylene (B1212753) groups present. nih.gov This suggests that the primary mechanism of hydroxyl radical attack is hydrogen atom abstraction from the C-H bonds of the piperazine ring and its methyl substituents.

In the case of this compound, the hydroxyl radical can abstract a hydrogen atom from any of the methyl groups or the methylene groups within the piperazine ring. This initial abstraction leads to the formation of a carbon-centered radical.

The general reaction can be depicted as: R-H + •OH → R• + H₂O

For this compound, "R-H" represents the parent molecule. The subsequent fate of the resulting carbon-centered radical (R•) is influenced by the presence of other reactive species, particularly oxygen.

Studies using techniques like electron-pulse radiolysis and steady-state radiolysis have been instrumental in determining the absolute rate constants for these reactions with various nitrosamines. nih.gov For instance, the hydroxyl radical oxidation rate constants have been shown to increase with the number of methylene groups, indicating that these sites are primary targets for •OH attack. nih.gov Although no transient absorption species have been significantly observed in the 250–800 nm wavelength range during the hydroxyl radical oxidation of several nitrosamines, competition kinetics with reference compounds like SCN⁻ have been successfully used to determine the reaction rates. nih.gov

The efficiency of degradation initiated by hydroxyl radicals can also be influenced by the molecular structure. For larger nitrosamines, the degradation efficiency approaches 100%, meaning every reaction with a hydroxyl radical leads to the destruction of the nitrosamine molecule. However, for smaller, less substituted nitrosamines, the efficiency can be lower due to competing radical repair reactions. nih.gov

Role of Oxygen and Other Oxidants in Degradation

Oxygen and other oxidizing agents play a significant role in the degradation pathways of nitrosopiperazines. In aerated solutions, the carbon-centered radicals formed from the initial hydroxyl radical attack will rapidly react with molecular oxygen to form peroxyl radicals (ROO•).

R• + O₂ → ROO•

The involvement of oxidative processes in the chemistry of nitrosopiperazines is further highlighted by studies on the formation of the related compound, 1-methyl-4-nitrosopiperazine (B99963) (MNP), as a degradation product of the drug rifampicin (B610482). These studies have demonstrated that the presence of an oxidizing environment significantly increases the formation of MNP. mdpi.com The degradation of rifampicin to MNP is influenced by time, temperature, and the presence of oxidizing agents such as 3% hydrogen peroxide (H₂O₂). mdpi.com

The proposed mechanisms for MNP formation from rifampicin involve the oxidation of precursor molecules like 1-amino-4-methylpiperazine. mdpi.com A significant increase in MNP concentration is observed under oxidative conditions, suggesting that the piperazine ring system is susceptible to oxidation, which can lead to the formation or transformation of the nitroso group. mdpi.com The addition of antioxidants has been shown to help control the levels of MNP, further underscoring the role of oxidation in its formation and stability. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

In principle, ¹H and ¹³C NMR spectra would provide a wealth of structural information. The chemical shifts of the protons and carbons in the piperazine (B1678402) ring and the methyl groups are sensitive to their local electronic environment and spatial orientation. For instance, the protons on the carbon atoms adjacent to the nitrogen atoms would exhibit distinct chemical shifts depending on the conformation of the ring and the electronic effects of the nitroso and methyl groups.

Furthermore, the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are invaluable for conformational analysis. The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents and the preferred conformation of the piperazine ring.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximities between protons. NOE cross-peaks would indicate which protons are close to each other in space, providing definitive evidence for the stereochemistry and the specific chair or boat conformation adopted by the molecule. For other substituted piperidines, boat conformations have been observed, which can be influenced by the steric hindrance of substituents. researchgate.net

Dynamic NMR studies could also reveal information about conformational exchange processes, such as ring inversion or rotation around the N-nitroso bond. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals, which can be used to calculate the energy barriers for these conformational changes. researchgate.netresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data Types for 1,2,6-Trimethyl-4-nitrosopiperazine

| Nucleus | Data Type | Information Gained |

| ¹H | Chemical Shift (δ) | Electronic environment of each proton. |

| ¹H | Coupling Constant (J) | Dihedral angles, connectivity. |

| ¹H | NOESY | Through-space proton-proton proximities, stereochemistry. |

| ¹³C | Chemical Shift (δ) | Carbon skeleton, electronic environment of each carbon. |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. wikipedia.orgnih.gov In ESI-MS, the sample solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov For this compound (C₇H₁₅N₃O, monoisotopic mass: 157.1215 g/mol ), one would expect to observe a prominent ion corresponding to the protonated molecule, [M+H]⁺, at m/z 158.1293. researchgate.netechemi.com The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS), often employing collision-induced dissociation (CID), provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For the protonated this compound ion ([M+H]⁺), CID would induce fragmentation at the weakest bonds.

Based on studies of related nitrosopiperazines, a characteristic fragmentation pathway would likely involve the loss of the nitroso group (•NO, 30 Da). nih.gov Another common fragmentation pathway for piperazine derivatives involves the cleavage of the ring structure. For N-nitrosopiperazine, major product ions at m/z 86 and 85 have been observed, corresponding to the loss of NO and HNO, respectively. nih.gov The fragmentation pattern of this compound would be expected to show similar initial losses, followed by further fragmentation of the trimethylated piperazine ring, providing valuable information about the connectivity of the molecule.

Table 2: Predicted ESI-MS and CID Fragmentation Data for this compound

| Ion | m/z (Predicted) | Origin |

| [M+H]⁺ | 158.1293 | Protonated molecule |

| [M-NO+H]⁺ | 128.1287 | Loss of the nitroso group |

| [C₅H₁₂N₂]⁺ | 100.1000 | Ring fragmentation products |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a molecular fingerprint that is characteristic of the compound's structure and functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the various functional groups present. The C-H stretching vibrations of the methyl groups and the piperazine ring would appear in the region of 2800-3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring would be expected in the 1000-1200 cm⁻¹ region.

A key vibrational mode for this molecule is the N-N=O stretching of the nitroso group. This band typically appears in the range of 1430-1500 cm⁻¹ in the IR spectrum. The exact position of this band can be sensitive to the electronic environment and conformation of the molecule.

Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. For example, the symmetric stretching of the piperazine ring could be more prominent in the Raman spectrum. A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), would allow for the assignment of all observed bands to specific molecular motions. youtube.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretching | 2800-3000 | IR, Raman |

| N-N=O stretching | 1430-1500 | IR |

| CH₂ bending | ~1450 | IR, Raman |

| C-N stretching | 1000-1200 | IR, Raman |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring and its substituents in the crystal lattice. mdpi.commdpi.com

For this compound, a crystal structure would unambiguously determine the chair or boat conformation of the piperazine ring and the axial or equatorial positions of the three methyl groups and the nitroso group. It would also reveal details about the geometry of the N-nitrosopiperazine moiety, including the N-N and N-O bond lengths and the planarity of the N-N=O group.

Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. Studies on other substituted piperazines have revealed detailed conformational and configurational information through X-ray diffraction. researchgate.netnih.govnih.gov While no published crystal structure for this compound is currently available, this technique remains the gold standard for solid-state structural elucidation.

Theoretical and Computational Studies of 1,2,6 Trimethyl 4 Nitrosopiperazine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the molecular properties of compounds like 1,2,6-trimethyl-4-nitrosopiperazine at the electronic level. These computational approaches can provide insights into the molecule's structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of this compound would involve the determination of its molecular orbitals, electron density distribution, and the nature of the chemical bonds within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis could be employed to investigate the hybridization of atoms and the delocalization of electrons, particularly within the N-nitroso group and its interaction with the piperazine (B1678402) ring. Such studies are crucial for understanding the molecule's chemical behavior.

Conformation and Isomerism Studies

The piperazine ring in this compound can adopt various conformations, primarily chair and boat forms. The presence of three methyl groups and a nitroso group introduces several stereoisomers and conformational isomers. Computational studies would be essential to determine the relative energies of these different arrangements and to identify the most stable conformers in the gas phase and in different solvents. The (2S,6R) stereoisomer is one of the known configurations for this compound. echemi.com

Rotational Barriers and Energetic Properties of the Nitroso Group

The rotation around the N-N bond of the nitroso group is a key dynamic process in nitrosamines. Computational chemistry can be used to calculate the energy barrier for this rotation. This information is critical as the orientation of the nitroso group can significantly influence the molecule's reactivity and biological activity. The energetic properties, including the heat of formation and ionization potential, could also be determined through high-level ab initio calculations, providing fundamental thermodynamic data for the compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a vital role in mapping out the potential reaction pathways for molecules like this compound. This is particularly important for understanding its formation, degradation, and potential metabolic transformations.

Transition State Analysis for Key Reactions

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of transition states is crucial for understanding the kinetics and mechanism of a reaction. For this compound, this would involve modeling reactions such as its formation from the corresponding piperazine and a nitrosating agent, or its degradation under various conditions. For instance, studies on related compounds like N-nitrosodimethylamine have utilized computational methods to investigate the transition states involved in its formation from unsymmetrical dimethylhydrazine. nih.gov

Energy Profiles of Degradation and Transformation Pathways

By mapping the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This would allow for the determination of the most likely degradation and transformation pathways for this compound. For example, understanding the mechanisms of denitrosation or oxidation is crucial for assessing its environmental fate and potential for metabolic activation. Computational studies on the ozonation of similar hydrazine (B178648) derivatives have shown that such reactions can be complex, involving multiple intermediates and competing pathways. nih.gov

Concluding Remarks

While the basic properties of this compound are documented, a deep dive into its theoretical and computational chemistry reveals a significant gap in the current scientific literature. The methodologies outlined above provide a clear roadmap for future research that would be invaluable for a comprehensive understanding of this compound's electronic structure, conformational landscape, and reactivity. Such studies would not only contribute to the fundamental chemical knowledge of nitrosopiperazines but also provide a basis for assessing their potential roles in various chemical and biological systems.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the dynamic nature of molecules at an atomic level. nih.gov For a molecule like this compound, which possesses significant conformational flexibility, MD simulations are invaluable for understanding its behavior in a solution environment, which closely mimics physiological or chemical reaction conditions. mun.caethz.chacs.org

An MD simulation of this compound would typically begin by defining a simulation box containing one or more solute molecules surrounded by a large number of explicit solvent molecules, such as water. The interactions between all atoms are governed by a set of parameters known as a force field (e.g., GAFF, CHARMM, OPLS). rsc.orgresearchgate.net By solving Newton's equations of motion iteratively, the simulation generates a trajectory—a history of the positions and velocities of all atoms over time. Analysis of this trajectory provides a detailed picture of the molecule's structural dynamics and its interactions with the surrounding solvent. cresset-group.com

Conformational Landscape:

The piperazine ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The substituents—three methyl groups and a nitroso group—can be positioned either axially or equatorially. MD simulations allow for the exploration of this complex conformational landscape. nih.gov By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe spontaneous interconversions between different conformations.

Hypothetical Conformational Population of this compound in Water

| Conformer Description | Piperazine Ring Conformation | N-Nitroso Group Orientation | Relative Population (%) |

| Conformer A | Chair | Equatorial | 75.2 |

| Conformer B | Chair | Axial | 18.5 |

| Conformer C | Twist-Boat | Equatorial | 5.1 |

| Other | Various | - | 1.2 |

Solvent Interaction and Structure:

The interaction between this compound and the solvent is crucial for its solubility and reactivity. The radial distribution function, g(r), is a key metric derived from MD simulations to characterize the solvent structure around the solute. wikipedia.orgwikibooks.org The g(r) describes the probability of finding a solvent atom at a certain distance from a solute atom, compared to the bulk solvent density. stackexchange.comyoutube.com

For instance, calculating the g(r) between the oxygen atom of the nitroso group and the hydrogen atoms of surrounding water molecules can provide clear evidence of hydrogen bonding. A sharp peak at a distance of approximately 1.8-2.0 Å would indicate a strong hydrogen bond acceptor capability of the nitroso group. Similarly, analyzing the g(r) around the hydrophobic methyl groups would likely show a region of lower water density, illustrating the hydrophobic effect. These detailed solvent maps are essential for a complete understanding of the molecule's behavior in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary focus for structural elucidation of organic molecules. nih.govrsc.org The accurate prediction of ¹H and ¹³C NMR chemical shifts can aid in the confirmation of a synthesized structure or the identification of an unknown compound. For a molecule with multiple stereoisomers and conformers like this compound, computational prediction is particularly useful. researchgate.net

The process typically begins with identifying the low-energy conformers of the molecule, often from the results of an MD simulation as described in the previous section. github.io The geometry of each of these conformers is then optimized using higher-level quantum mechanical methods, most commonly Density Functional Theory (DFT). Following geometry optimization, the NMR shielding tensors for each atom in each conformer are calculated.

Since the experimentally observed NMR spectrum is an average over all the conformations present in solution, the predicted chemical shifts for each conformer must be averaged, weighted by their Boltzmann populations derived from their relative free energies. researchgate.net These final predicted chemical shifts can then be directly compared to an experimental spectrum.

A strong correlation between the predicted and experimental chemical shifts provides a high degree of confidence in the structural assignment. nih.govresearchgate.net The Mean Absolute Error (MAE) is a common metric used to quantify the accuracy of the prediction. github.io Discrepancies between predicted and experimental values can often point to incorrect structural assumptions or highlight the limitations of the chosen computational method. This iterative process of prediction and comparison is a cornerstone of modern chemical research. nih.gov

Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C2 | 58.2 | 57.9 | 0.3 |

| C3 | 49.5 | 49.8 | -0.3 |

| C5 | 52.1 | 52.5 | -0.4 |

| C6 | 59.8 | 59.4 | 0.4 |

| 1-CH₃ | 42.5 | 42.3 | 0.2 |

| 2-CH₃ | 15.8 | 16.0 | -0.2 |

| 6-CH₃ | 16.1 | 16.0 | 0.1 |

| Mean Absolute Error (MAE) | 0.27 |

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

Chromatography coupled with mass spectrometry is the gold standard for the trace analysis of nitrosamines due to its high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a powerful technique for the quantification of non-volatile or thermally labile compounds like 1,2,6-trimethyl-4-nitrosopiperazine. A typical method development and validation process would involve the following steps:

Method Development: The development of an LC-MS/MS method would begin with the optimization of chromatographic conditions to achieve adequate separation of this compound from other matrix components. This includes selecting a suitable analytical column, mobile phase composition (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) formate (B1220265) to improve ionization), and gradient elution profile. The mass spectrometric parameters would then be optimized, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺.

Method Validation: A comprehensive validation according to regulatory guidelines would be necessary to ensure the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

While specific validation data for this compound is not available, studies on the closely related 1-methyl-4-nitrosopiperazine (B99963) (MNP) have demonstrated the successful development and validation of LC-MS/MS methods with high sensitivity, achieving LODs in the parts-per-billion (ppb) range. mdpi.comfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. While many nitrosamines are amenable to GC-MS analysis, the thermal stability of this compound would need to be carefully evaluated. Some nitrosamines can degrade at the high temperatures used in the GC inlet, potentially leading to inaccurate quantification.

A GC-MS method would involve the optimization of the temperature program for the GC oven to ensure the separation of the analyte from other volatile components in the sample. The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of this compound.

It is crucial to note that for some structurally similar compounds, GC-MS methods have been found to be unsuitable due to thermal degradation. mdpi.com Therefore, a thorough investigation into the thermal behavior of this compound would be a prerequisite for developing a reliable GC-MS method.

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, offers significant advantages for the analysis of trace contaminants. HRMS provides highly accurate mass measurements, which allows for the confident identification of unknown compounds and can help to differentiate the target analyte from isobaric interferences (compounds with the same nominal mass but different elemental compositions).

In the context of this compound analysis, HRMS could be used for:

Screening: Untargeted screening of samples for the presence of this and other nitrosamines without the need for specific reference standards for every compound.

Confirmation: Unambiguous confirmation of the identity of the detected analyte based on its accurate mass and isotopic pattern.

Structure Elucidation: In combination with fragmentation studies, HRMS can aid in the structural elucidation of unknown degradation products or related impurities.

Ion Chromatography (IC) for Ionic Degradation Products

While there is no specific information available on the use of ion chromatography (IC) for the analysis of this compound or its degradation products, this technique is highly valuable for the determination of ionic species. If this compound were to degrade into ionic compounds, IC would be the method of choice for their separation and quantification. IC is particularly effective for the analysis of small, highly polar ions that are not well-retained by reversed-phase liquid chromatography.

Development of Sample Preparation and Extraction Protocols for Complex Matrices

The development of an effective sample preparation protocol is critical for the accurate analysis of trace levels of this compound, especially in complex matrices such as pharmaceutical products, food, or environmental samples. The goal of sample preparation is to extract the analyte of interest, remove interfering matrix components, and concentrate the analyte to a level suitable for instrumental analysis.

Commonly used extraction techniques that would be applicable include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain the analyte or the matrix components. The choice of the SPE sorbent would depend on the physicochemical properties of this compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that involves a salting-out extraction followed by a dispersive SPE cleanup.

The selection of the most appropriate sample preparation method would require experimental evaluation to ensure high recovery and minimal matrix effects for this compound in the specific matrix of interest. For the related compound MNP, extraction with organic solvents like methanol followed by centrifugation and filtration has been successfully employed for pharmaceutical formulations. mdpi.com

Interlaboratory Comparison and Method Harmonization Studies

Currently, there are no known interlaboratory comparison or method harmonization studies specifically focused on the analysis of this compound. Such studies are essential for establishing the reliability and comparability of analytical results across different laboratories.

Interlaboratory studies typically involve the analysis of a common set of samples by multiple laboratories using a standardized method. The results are then statistically evaluated to assess the method's precision (repeatability and reproducibility) and to identify any potential biases. Method harmonization aims to establish a consensus on the best analytical practices to ensure that different laboratories can produce equivalent results. The establishment of such studies for this compound would be a crucial step towards standardized monitoring of this compound.

Environmental Fate and Abiotic Degradation Pathways

Formation in Water Treatment Processes (e.g., Disinfection Byproducts)

The formation of N-nitrosamines as disinfection byproducts (DBPs) in drinking water is a significant concern due to their potential carcinogenicity. nih.gov These compounds can be formed when secondary or tertiary amines, present as precursors in the source water, react with disinfectants such as chloramine. nih.govresearchgate.net Nitrogenous DBPs (N-DBPs) are often found to be more genotoxic and cytotoxic than many regulated carbonaceous DBPs. nih.gov

While there is no specific data on the formation of 1,2,6-trimethyl-4-nitrosopiperazine during water treatment, the general mechanism for nitrosamine (B1359907) formation suggests that its precursor, 1,2,6-trimethylpiperazine (B3136608), if present in raw water, could react with nitrosating agents. The use of chloramination as a disinfection method, in particular, has been linked to an increased potential for the formation of N-DBPs. researchgate.net The presence of nitrogen-rich organic matter from sources like wastewater effluents or algal blooms can serve as precursors for N-DBPs. nih.gov Although hundreds of DBPs have been identified, only a small fraction are currently regulated in the United States. waterrf.orgwaterrf.org

Atmospheric Chemistry and Gas-Phase Reactions

The atmospheric fate of nitrosamines is of interest due to their potential for long-range transport and subsequent deposition into ecosystems. The atmospheric chemistry of this compound has not been directly studied. However, research on the atmospheric photo-oxidation of piperazine (B1678402) and N-nitrosopiperazine (MNPZ) provides valuable insights into the potential pathways.

The photo-oxidation of nitrosamines in the gas phase can be initiated by photolysis (absorption of light) or by reaction with atmospheric oxidants. For some nitroso compounds, photolysis can lead to a dissociative mechanism. For instance, the photo-oxidation of 2-methyl-2-nitrosopropane (B1203614) proceeds via a dissociative pathway involving peroxyl and alkoxyl radicals. rsc.org Similarly, photolysis of alkyl nitrites in the presence of oxygen can yield oxidized rearrangement products. researchgate.net

A study on the photolysis of N-nitrosopiperazine (MNPZ) under simulated atmospheric conditions showed that it leads to the formation of the piperazinyl radical and nitric oxide (NO). The piperazinyl radical can then react with molecular oxygen to produce 1,2,3,6-tetrahydropyrazine (PZI) and a hydroperoxyl radical (HO2). nih.gov It is plausible that this compound would undergo a similar primary photochemical process.

The reaction with hydroxyl (OH) radicals is a primary degradation pathway for many organic compounds in the troposphere. Studies on the OH-initiated photo-oxidation of piperazine have shown it to be a rapid reaction, proceeding via both C-H and N-H abstraction. nih.gov This reaction leads to the formation of various products, with 1,2,3,6-tetrahydropyrazine being a major product and N-nitrosopiperazine and 1-nitropiperazine (B131163) as minor products. nih.gov

The rate constants for the reaction of OH radicals with some cyclic nitroxides have been determined to be on the order of 10⁹ M⁻¹s⁻¹. nih.gov For methylated benzenes, the reaction with OH radicals is complex, involving reversible adduct formation. rsc.org The presence of methyl groups on the piperazine ring of this compound would likely influence the sites of OH radical attack and the subsequent reaction pathways. The reaction with NOx (NO and NO2) is also a crucial aspect of the atmospheric chemistry of amines and their derivatives. The piperazinyl radical, formed from the photolysis of MNPZ, can react with NO and NO2. nih.gov

Degradation in Post-Combustion CO2 Capture Systems

Amine-based solvents, such as piperazine (PZ), are widely used in post-combustion CO2 capture technologies. utexas.eduhw.ac.uk A significant challenge in this process is the degradation of the amine solvent, which can lead to the formation of harmful byproducts, including nitrosamines. hw.ac.ukresearchgate.net These nitrosamines are primarily formed from the reaction of secondary amines with nitrogen oxides (NOx) present in the flue gas. utexas.edunih.gov

The degradation of amines in CO2 capture systems occurs through two main pathways: oxidative and thermal degradation. hw.ac.uk Oxidative degradation is caused by the presence of oxygen in the flue gas and primarily occurs in the absorber at temperatures between 40-70°C. hw.ac.uk Thermal degradation occurs at the higher temperatures of the stripper section (around 120-150°C), where the CO2-rich solvent is regenerated. researchgate.net

Studies on N-nitrosopiperazine (MNPZ) have shown that it can be formed and also degraded under the conditions of amine scrubbing. utexas.edu Thermal decomposition of MNPZ has been observed at temperatures above 75°C, with the rate of decomposition increasing with temperature. utexas.edu The decomposition of MNPZ and other secondary nitrosamines like nitrosodiethanolamine (NDELA) is found to be first-order with respect to the nitrosamine concentration and is base-catalyzed. researchgate.net

The presence of methyl groups in this compound may affect its stability and degradation rates compared to MNPZ. A study on the degradation of piperazine and its structural analogs indicated that methyl substitution does influence degradation. acs.org

The degradation of the parent amine, piperazine, in CO2 capture systems leads to a variety of products. In a blend of 2-amino-2-methylpropanol (AMP) and piperazine (PZ), known as CESAR1, N-nitrosopiperazine was identified as one of the ten most abundant degradation species under oxidizing conditions. nih.govnih.gov The thermal degradation of PZ can produce compounds like N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl)piperazine. forcetechnology.com

The degradation of this compound itself would likely lead to a complex mixture of products. The cleavage of the N-N bond, similar to the photolysis pathway, could be a potential degradation route, leading to the formation of the corresponding trimethylated piperazinyl radical and NO. Further reactions of this radical within the amine solvent matrix would determine the final degradation products. The stability of the resulting degradation products would dictate their fate within the CO2 capture process, whether they accumulate in the solvent, are emitted with the gas stream, or are removed through solvent reclaiming processes. acs.org

| Parameter | Value | Conditions | Reference |

| MNPZ Decomposition | First-order in nitrosamine, half-order in base | Amine scrubbing conditions | researchgate.net |

| MNPZ Activation Energy | 94 kJ/mol | 5 M piperazine | researchgate.net |

| NDELA Activation Energy | 106 kJ/mol | 7 M MEA | researchgate.net |

| MNPZ Formation Activation Energy | 84 ± 2 kJ/mol | 0.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C | researchgate.net |

Environmental Monitoring and Occurrence in Non-Biological Media

Direct environmental monitoring data for this compound in non-biological media such as soil, water, and air is scarce. Its primary context in scientific literature relates to its role as a potential impurity in pharmaceutical products. nih.govacs.org However, the occurrence of other N-nitrosamines has been documented in various environmental compartments, often stemming from industrial discharges and as disinfection byproducts in water treatment processes. usp.orgnih.gov

Industrial wastewater, particularly from chemical and rubber industries, has been identified as a significant source of N-nitrosamine contamination. usp.org For instance, a survey of industrial wastewater treatment plants in Switzerland detected various N-nitrosamines at concentrations significantly higher than those found in municipal wastewater. usp.org While specific data for this compound is unavailable, its structural similarity to other industrial N-nitrosamines suggests a potential for its presence in similar industrial effluents.

In aquatic environments, the persistence of N-nitrosamines is a concern. While photolysis can be a significant degradation pathway in sunlit surface waters, these compounds can be more persistent in groundwater and deeper water bodies where light penetration is limited. nih.govacs.orgrsc.org For example, N-nitrosodimethylamine (NDMA) is known to be mobile in soil and can leach into groundwater. epa.gov Given the piperazine ring in its structure, which confers some degree of water solubility, this compound could exhibit similar mobility in soil and persistence in groundwater.

The following table provides an overview of the occurrence of some common N-nitrosamines in various non-biological media, which can serve as a proxy for understanding the potential environmental distribution of this compound.

| N-Nitrosamine Compound | Media | Reported Concentration Range | Potential Sources |

| N-Nitrosodimethylamine (NDMA) | Groundwater | Up to 400,000 ng/L | Industrial discharge, rocket fuel production sites epa.gov |

| N-Nitrosodimethylamine (NDMA) | Municipal Wastewater Effluent | 20-100 ng/L | Disinfection byproducts acs.org |

| N-Nitrosodiethylamine (NDEA) | Industrial Wastewater | Up to 90.7 µg/L | Industrial processes usp.org |

| N-Nitrosomorpholine (NMOR) | Industrial Wastewater | Up to 710 µg/L | Industrial processes usp.org |

Abiotic Degradation Pathways

The abiotic degradation of N-nitrosamines is primarily driven by photolysis. Exposure to ultraviolet (UV) radiation, particularly from sunlight, can lead to the cleavage of the N-N bond, which is the characteristic linkage in nitrosamines. mtu.edunih.govacs.org This process can lead to the formation of various degradation products. For N-nitrosodimethylamine (NDMA), photolysis products include methylamine, dimethylamine, nitrite (B80452), and nitrate. nih.govacs.org

Hydrolysis is generally not considered a major abiotic degradation pathway for most N-nitrosamines under typical environmental pH conditions. researchgate.net However, the stability can be influenced by the specific chemical structure and the presence of other functional groups.

While direct studies on this compound are lacking, the general degradation pathways for N-nitrosamines can be extrapolated. Photolysis in sunlit surface waters would likely be the most significant abiotic degradation route. The degradation of the piperazine ring structure itself can occur through oxidative processes. utexas.eduhw.ac.uk

The table below outlines the potential abiotic degradation pathways for this compound based on the known behavior of related compounds.

| Degradation Pathway | Description | Potential Degradation Products | Influencing Factors |

| Photolysis | Cleavage of the N-NO bond by UV radiation from sunlight. nih.govacs.org | 1,2,6-Trimethylpiperazine, Nitrite, Nitrate, various organic fragments. | Sunlight intensity, water clarity, presence of photosensitizers. |

| Hydrolysis | Generally slow for N-nitrosamines at neutral pH. researchgate.net | Likely insignificant under most environmental conditions. | pH, temperature. |

| Oxidation | Degradation of the piperazine ring. utexas.eduhw.ac.uk | Smaller organic acids and amines. | Presence of oxidizing agents (e.g., hydroxyl radicals). |

It is crucial to emphasize that the information presented is based on inferences from related chemical classes due to the absence of specific experimental data for this compound. Further research is necessary to definitively determine its environmental fate and degradation pathways.

Applications As a Synthetic Intermediate and in Materials Science

A Precursor in the Synthesis of Other Chemical Compounds

The strategic placement of the nitroso group on the piperazine (B1678402) ring makes 1,2,6-trimethyl-4-nitrosopiperazine a useful starting material in organic synthesis. The nitroso group can act as a temporary protecting group, allowing for selective reactions at other positions of the molecule before its removal.

Derivatization to Form Non-Nitrosated Piperazines

A key application of this compound is its conversion to the corresponding non-nitrosated piperazine, 1,2,6-trimethylpiperazine (B3136608). The removal of the nitroso group, a process known as denitrosation, is a critical step that unlocks the synthetic potential of the piperazine core. Various methods can be employed for the denitrosation of N-nitrosamines, including treatment with acidic triiodide or ultraviolet (UV) photolysis, which cleave the N-NO bond to liberate nitric oxide. researchgate.net Chemical reagents such as lithium diisopropylamide (LDA) can also be used to achieve denitrosation through the formation of α-lithiated nitrosamines, which then undergo electrophilic displacement. nih.gov Another approach involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C). nih.gov

The resulting 1,2,6-trimethylpiperazine is a valuable building block for the synthesis of a wide array of more complex molecules, particularly those with pharmaceutical applications. The piperazine scaffold is a common feature in many drug molecules due to its ability to impart favorable properties such as improved solubility and bioavailability. nih.gov

Use in Multi-Step Organic Synthesis

The ability to introduce and subsequently remove the nitroso group on the piperazine ring makes N-nitrosopiperazines useful intermediates in multi-step organic synthesis. This strategy allows for the selective functionalization of the piperazine core. For instance, the presence of the nitroso group on one of the nitrogen atoms effectively "blocks" it, directing reactions to the other nitrogen atom. This allows for the synthesis of unsymmetrically substituted piperazines, where different functional groups are attached to the two nitrogen atoms.

While specific, detailed multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, the general principle is well-established for N-nitrosopiperazines. A patented process, for example, describes the use of N-nitrosopiperazine as an intermediate for producing N-mono-substituted and N,N'-unsymmetrically disubstituted piperazines. This involves introducing a substituent onto the free nitrogen atom of N-nitrosopiperazine, followed by the removal of the nitroso group. This approach circumvents the formation of undesired symmetrically disubstituted products.

The resulting asymmetrically substituted 1,2,6-trimethylpiperazine derivatives can then be incorporated into larger, more complex molecules, including biologically active compounds. The synthesis of various bioactive piperazine derivatives often involves multi-step reaction sequences where the piperazine ring is a key structural component. researchgate.netmdpi.com

Role in the Development of Analytical Standards and Reference Materials

Beyond its utility in synthesis, this compound plays a crucial role as an analytical standard and reference material, particularly in the context of nitrosamine (B1359907) impurity analysis. Nitrosamines are a class of compounds that are often considered probable human carcinogens, and their presence in pharmaceuticals, food, and water is a significant safety concern.

Carcinogenicity studies have been conducted on methylated nitrosopiperazines, including 1-nitroso-3,4,5-trimethylpiperazine (an isomer of this compound), to assess their toxicological profiles. mdpi.com Such studies are fundamental in establishing the potential risks associated with these compounds.

The data from these toxicological assessments are used to establish acceptable intake (AI) limits for nitrosamine impurities in various products. The accurate quantification of these impurities requires high-purity analytical standards for method validation and routine testing. Therefore, well-characterized compounds like this compound serve as essential reference materials for regulatory agencies and quality control laboratories to ensure that products meet safety standards. mdpi.com The use of such standards is critical for the development and validation of sensitive analytical methods, such as chromatography coupled with mass spectrometry, to detect and quantify trace levels of nitrosamine impurities.

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Synthesis and Degradation

The development of environmentally benign methods for the synthesis and degradation of 1,2,6-Trimethyl-4-nitrosopiperazine is a key area for future research. Traditional synthetic routes for N-nitrosamines often involve the use of harsh reagents and produce significant waste. mdpi.com

Future synthetic strategies should focus on the principles of green chemistry, such as the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy. nih.gov For instance, research into solvent-free synthesis using reagents like tert-butyl nitrite (B80452) (TBN) has shown promise for other N-nitrosamines, offering high yields and easy product isolation without the need for acid or metal catalysts. mdpi.comechemi.com The applicability of such methods to the synthesis of this compound warrants investigation.

Similarly, the development of green degradation techniques is crucial for the remediation of this potential environmental contaminant. Current methods for N-nitrosamine degradation often rely on energy-intensive processes. Future research should explore greener alternatives, including:

Bioremediation: Utilizing microorganisms that can metabolize N-nitrosamines is a promising approach. Studies on the biodegradation of N-nitrosodimethylamine (NDMA) by bacteria like Rhodococcus ruber have identified specific enzymatic pathways that lead to its breakdown. researchgate.net Investigating the potential for microbial degradation of this compound, particularly by strains isolated from contaminated industrial sites, could lead to effective and sustainable remediation strategies.

Photocatalysis: Advanced oxidation processes (AOPs) using photocatalysts such as titanium dioxide (TiO2) could be optimized for the degradation of this compound. Research on the UV photolysis of other nitrosamines has provided mechanistic insights that could inform the development of efficient photocatalytic systems. akjournals.com

| Green Chemistry Approach | Potential Application for this compound | Anticipated Benefits |

| Solvent-Free Synthesis | Use of reagents like tert-butyl nitrite (TBN) to avoid hazardous solvents. mdpi.comechemi.com | Reduced waste, lower energy consumption, and safer reaction conditions. |

| Bioremediation | Identification and application of microbial strains capable of metabolizing the compound. researchgate.net | Cost-effective, environmentally friendly, and potential for in-situ treatment. |

| Photocatalysis | Development of tailored photocatalysts for efficient degradation under UV or visible light. akjournals.com | Complete mineralization of the compound to less harmful substances. |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

Real-time monitoring of the formation and degradation of this compound is essential for understanding its reaction kinetics and for process control in industrial settings. Future research should focus on the application of advanced spectroscopic techniques for in-situ analysis.

Currently, the detection of N-nitrosamines often involves chromatographic methods coupled with mass spectrometry (LC-MS or GC-MS), which are powerful but typically require sample preparation and are not ideal for real-time monitoring. Emerging spectroscopic techniques that could be adapted for in-situ monitoring include:

Raman Spectroscopy: This technique can provide detailed structural information and is well-suited for monitoring reactions in aqueous solutions. The development of surface-enhanced Raman scattering (SERS) substrates could enhance the sensitivity for detecting low concentrations of this compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is another powerful tool for in-situ reaction monitoring, providing real-time information on the changes in functional groups.

Fiber-Optic Probes: The integration of fiber-optic probes with these spectroscopic techniques would allow for remote and continuous monitoring in various environments, from laboratory reactors to industrial wastewater streams.

| Spectroscopic Technique | Application for In-situ Monitoring | Key Advantages |

| Raman Spectroscopy | Real-time analysis of synthesis and degradation reactions in aqueous media. | High specificity and potential for enhanced sensitivity with SERS. |

| ATR-FTIR Spectroscopy | Continuous monitoring of changes in chemical bonds during reactions. | Non-destructive and suitable for a wide range of reaction conditions. |

| Fiber-Optic Probes | Remote and automated monitoring in industrial and environmental settings. | Enables process control and early detection of contaminant formation. |

Multi-Scale Computational Modeling of Environmental Behavior

Computational modeling is a powerful tool for predicting the environmental fate and transport of contaminants. For this compound, multi-scale modeling approaches can provide valuable insights into its behavior in different environmental compartments.

Future research in this area should focus on developing and validating models that can predict:

Adsorption and Desorption: Modeling the interaction of this compound with soil organic matter and mineral surfaces is crucial for predicting its mobility in the subsurface. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with its properties, can be developed to estimate its adsorption coefficients.

Biodegradation Kinetics: Computational models can be used to simulate the microbial degradation of the compound under various environmental conditions. This can help in optimizing bioremediation strategies.

Atmospheric Transport and Deposition: If the compound is volatile, atmospheric transport models can predict its dispersion and deposition patterns.

These models can be integrated to create a comprehensive picture of the environmental behavior of this compound, from its release at the source to its ultimate fate in the environment.

| Modeling Approach | Focus of Research | Predicted Outcomes |

| QSAR Modeling | Correlation of molecular structure with environmental properties like soil adsorption. | Estimation of key environmental parameters and risk assessment. |

| Biodegradation Modeling | Simulation of microbial degradation pathways and kinetics. | Optimization of bioremediation strategies and prediction of persistence. |

| Atmospheric Transport Modeling | Prediction of long-range transport and deposition of the compound. | Assessment of potential for widespread environmental contamination. |

Exploration of Novel Non-Biological Applications

While much of the research on N-nitrosamines has focused on their toxicity, there is potential for exploring novel non-biological applications of specific compounds like this compound. The unique chemical structure of this compound may lend itself to applications in materials science or as a chemical intermediate.

Potential areas for future research include:

Polymer Chemistry: The piperazine (B1678402) ring is a common building block in polymer synthesis. The nitroso group could be a reactive handle for further functionalization or for creating specific properties in polymers.

Corrosion Inhibition: Some nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors. Investigating the potential of this compound to protect metal surfaces from corrosion is a plausible research direction.

Specialty Chemicals: The compound could serve as a precursor for the synthesis of other specialty chemicals with unique properties.

It is important to note that any potential application would need to be carefully evaluated for safety and environmental impact, given the known carcinogenicity of the N-nitrosamine class.

Interdisciplinary Research with Environmental Engineering and Analytical Science

Addressing the challenges posed by this compound requires a collaborative effort between different scientific disciplines. Interdisciplinary research involving environmental engineering and analytical science will be crucial for developing effective strategies for its detection, control, and remediation.

Future interdisciplinary projects could focus on:

Developing Advanced Treatment Technologies: Environmental engineers can design and optimize treatment systems, such as advanced oxidation processes or bioreactors, for the removal of this compound from water and soil. Analytical scientists can develop the methods needed to monitor the efficiency of these systems.

Source Tracking and Apportionment: By combining advanced analytical techniques with environmental modeling, researchers can identify the sources of this contaminant in the environment and apportion its contribution from different industrial activities.

Risk Assessment and Management: A comprehensive risk assessment requires input from toxicologists, environmental scientists, and engineers to evaluate the potential harm to human health and the environment and to develop effective risk management strategies.

Such interdisciplinary collaborations will be essential for ensuring that the scientific understanding of this compound is translated into practical solutions for protecting public health and the environment.

常见问题

Advanced Research Question

- LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Limit of detection (LOD) ≤ 0.1 ppc (parts per billion) is achievable .

- GC-MS/MS : Derivatize with pentafluorobenzyl bromide to enhance volatility. Monitor m/z transitions specific to nitrosamine fragments .

- Validation : Include spike-recovery tests (80–120% recovery) and matrix-matched calibration to address matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。